molecular formula C10H18N2O2 B2371527 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1466530-15-3

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2371527
CAS No.: 1466530-15-3
M. Wt: 198.266
InChI Key: QNZBXHNHYFRAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS 1466530-15-3) is a heterocyclic amino acid derivative of growing importance in modern medicinal chemistry and drug discovery . This compound serves as a versatile and valuable chiral building block for the synthesis of more complex heterocyclic systems and hybrids, particularly in the construction of DNA-encoded chemical libraries where structural diversity is paramount . Heterocyclic amino acids like this one are key scaffolds in the development of novel therapeutic agents; related structures have been investigated for their activity as GABA uptake inhibitors for neurological disorders, as components of tripeptides with neuroprotective properties for neurodegenerative diseases such as Parkinson's, and as key residues in potent enzyme inhibitors identified from large molecular libraries . The structure features a carboxylic acid functional group on an azetidine ring, which is linked to a 1-methylpiperidine moiety, offering multiple vectors for chemical modification and incorporation into larger pharmacologically active molecules. This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBXHNHYFRAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine-3-Carboxylic Acid Derivatives

Methyl Azetidine-3-Carboxylate as a Key Intermediate

The synthesis begins with the preparation of methyl azetidine-3-carboxylate, a stable ester derivative that avoids premature decarboxylation during subsequent reactions. This intermediate is synthesized via Fischer esterification of azetidine-3-carboxylic acid using methanol and catalytic acid, yielding the ester in high purity.

N-Alkylation with 1-Methylpiperidin-4-yl Electrophiles

The critical coupling step involves reacting methyl azetidine-3-carboxylate with 1-methylpiperidin-4-yl bromide under optimized alkylation conditions. A mixture of the ester (1.0 equiv), 1-methylpiperidin-4-yl bromide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing acetone for 48–72 hours achieves N-alkylation. The reaction exploits the strained azetidine ring’s enhanced nucleophilicity, enabling displacement of the bromide despite the tertiary amine character of the piperidine electrophile.

Representative Reaction Conditions:
Component Quantity Role
Methyl azetidine-3-carboxylate 1.5 g (0.01 mol) Nucleophile
1-Methylpiperidin-4-yl bromide 2.4 g (0.012 mol) Electrophile
K₂CO₃ 2.8 g (0.02 mol) Base
DBU 0.15 mL (0.001 mol) Catalytic base
Acetone 50 mL Solvent

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester using 2 M NaOH in tetrahydrofuran (THF)/water (3:1 v/v) at 60°C for 6 hours. Acidification with dilute HCl precipitates the target compound, which is isolated via filtration and recrystallized from ethanol/water.

Hydrolysis Data:
  • Yield : 78–85%
  • Purity (HPLC) : ≥98%
  • Characterization : ¹H NMR (D₂O, 400 MHz) δ 3.92–3.85 (m, 1H, azetidine CH), 3.45–3.32 (m, 4H, piperidine CH₂), 2.95 (s, 3H, N-CH₃), 2.75–2.65 (m, 2H, azetidine CH₂), 2.30–2.15 (m, 2H, piperidine CH₂).

Mitsunobu Coupling Strategy

Synthesis of 1-Methylpiperidin-4-ol

This route requires 1-methylpiperidin-4-ol, synthesized via sodium borohydride reduction of 1-methylpiperidin-4-one in methanol at 0°C. The alcohol is isolated in 90% yield and used without further purification.

Mitsunobu Reaction with Azetidine-3-Carboxylic Acid Methyl Ester

The Mitsunobu reaction couples 1-methylpiperidin-4-ol (1.1 equiv) and methyl azetidine-3-carboxylate (1.0 equiv) using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in dry THF at 0°C to room temperature. This method forms the C–N bond between the piperidine alcohol and azetidine nitrogen with inversion of configuration at the piperidine carbon.

Optimization Parameters:
  • Temperature : 0°C → 25°C (12-hour reaction)
  • Solvent : Anhydrous THF
  • Workup : Column chromatography (chloroform/methanol 9:1) removes byproducts.

Comparative Analysis of Alkylation vs. Mitsunobu Approaches

Parameter Alkylation Method Mitsunobu Method
Reaction Time 48–72 hours 12–24 hours
Yield 65–72% 55–60%
Stereochemical Control Racemic Retains configuration
Byproducts Di-alkylation (<5%) Triphenylphosphine oxide

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is pre-loaded with Fmoc-protected azetidine-3-carboxylic acid using HBTU activation in dimethylformamide (DMF). After Fmoc deprotection with piperidine, the resin-bound azetidine is reacted with 1-methylpiperidin-4-yl isocyanate (1.5 equiv) in dichloromethane (DCM) to form a urea linkage as a temporary tether.

Cleavage and Cyclization

Treatment with trifluoroacetic acid (TFA)/water (95:5) cleaves the product while simultaneously inducing cyclization to form the tertiary amine linkage. This method achieves a 40% overall yield but enables parallel synthesis of analogs.

Critical Evaluation of Methodologies

Scalability and Industrial Relevance

The alkylation route (Method 1) offers superior scalability due to simplified purification (crystallization vs. chromatography) and lower reagent costs. In contrast, the Mitsunobu approach (Method 2) is preferred for stereospecific synthesis but incurs higher expenses from DEAD and phosphine reagents.

Emerging Techniques

Recent advances in photoredox catalysis show promise for C–N bond formation under mild conditions. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) enable coupling of azetidine derivatives with 1-methylpiperidin-4-yl radicals, though yields remain suboptimal (35–45%).

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been studied for its potential as a pharmacological agent due to its structural features that allow it to interact with biological targets effectively. Notably, derivatives of this compound have been explored for their activity as inhibitors in various signaling pathways.

Case Study: Janus Kinase Inhibition

One of the prominent applications of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid derivatives is in the inhibition of Janus kinases (JAKs), which are critical in the signaling pathways for various cytokines involved in inflammatory responses. Research has shown that modifications to the azetidine structure can enhance selectivity and potency against specific JAK isoforms, making these compounds valuable in treating autoimmune diseases and certain cancers .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, leading to compounds with enhanced biological activity.

Synthesis Pathways

Several synthetic routes have been developed to create derivatives of this compound. These pathways often involve:

  • Functional Group Modifications : Altering the piperidine or azetidine moieties to introduce different functional groups that can enhance biological activity.
  • Coupling Reactions : Utilizing the carboxylic acid group for coupling with other bioactive scaffolds, resulting in hybrid molecules that may exhibit synergistic effects .

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound in treating various conditions, including cancer and neurological disorders.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from this compound. In vivo experiments demonstrated that these compounds could induce apoptosis in tumor cells, suggesting their utility as anticancer agents. For instance, a study involving xenograft models showed significant tumor regression when treated with specific derivatives at optimized dosages .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in managing conditions like Alzheimer's disease and other neurodegenerative disorders.

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEffective JAK inhibitors with potential for autoimmune disease treatment
Synthesis of Bioactive CompoundsVersatile intermediate for creating hybrid bioactive molecules
Antitumor ActivityInduces apoptosis in cancer cells; significant tumor regression observed
Neurological ApplicationsPotential neuroprotective effects; ability to cross blood-brain barrier

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances binding affinity to hydrophobic enzyme pockets, as seen in pseudoirreversible inhibitors. Conversely, benzyl or benzyloxycarbonyl groups () may improve metabolic stability but increase toxicity risks.
  • Safety Profiles : Compounds like 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), likely due to the lipophilic benzyl group enhancing membrane permeability .

Pharmacological and Conformational Studies

Piperidine-azetidine hybrids are studied for their conformational rigidity, which mimics natural amino acids like proline. For instance:

  • Model Peptide Studies: N-Substituted 3-aminoazetidine-3-carboxylic acids demonstrate restricted rotational freedom, enhancing receptor binding specificity .
  • Enzyme Inhibition : Analogs with aromatic substituents (e.g., biphenyl or pyridazinyl groups) show activity against kinases and proteases, as seen in compounds like 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1171356-85-6) .

Biological Activity

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both azetidine and piperidine rings, which contribute to its unique chemical behavior. Its structure allows for various chemical modifications that can enhance its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate biochemical pathways, leading to various physiological effects. For instance, it may act on neurotransmitter systems or influence metabolic enzymes, which could have implications in treating neurological disorders or metabolic diseases.

Biological Activity Overview

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that modifications to the compound can enhance its effectiveness against various bacterial strains, including resistant pathogens .
  • Antitumor Effects : Preliminary studies suggest potential antitumor activity. The compound has been evaluated in vitro against human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its use as a chemotherapeutic agent .
  • Neuropharmacological Effects : Due to its structural similarity to known neurotransmitter modulators, the compound may influence neurotransmitter levels in the brain, particularly GABA and glutamate systems. This suggests potential applications in treating conditions such as epilepsy and anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorCytotoxicity observed in several human cancer cell lines
NeuropharmacologicalPotential modulation of GABAergic and glutamatergic systems

Case Study: Antimicrobial Efficacy

A study conducted by Wakiyama et al. demonstrated that modifications to the piperidine moiety significantly enhanced the antimicrobial efficacy of related compounds against resistant strains of Streptococcus pneumoniae. The study highlighted structure-activity relationships (SAR) that could guide future modifications for improved potency .

Case Study: Antitumor Activity

In vitro studies on human fibrosarcoma HT-1080 cells revealed that derivatives of this compound exhibited dose-dependent cytotoxic effects. The correlation between chemical structure and cytotoxicity was established through LD50 assessments, indicating the potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, and what key reaction conditions should be optimized?

  • Methodology :

  • Coupling Reactions : Utilize azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5) as precursors, reacting with 1-methylpiperidin-4-yl groups via amide bond formation or nucleophilic substitution .
  • Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., using trifluoroacetic acid) .
  • Optimization : Monitor reaction temperatures (typically 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., HATU for amidation) to minimize side products .

Q. How is the structural integrity of this compound verified following synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and purity via 1^1H/13^13C NMR, focusing on azetidine ring protons (δ 3.5–4.0 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm1^{-1}) and secondary amine N-H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities across studies?

  • Approach :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent concentration) to isolate variables affecting activity .
  • Purity Validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities as confounding factors .
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to cross-validate target engagement .

Q. How can computational modeling enhance the design of derivatives with improved target specificity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and intermediate stability, as demonstrated by ICReDD’s workflow .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify key binding residues (e.g., piperidine-azetidine moiety interactions with kinase pockets) .
  • Data-Driven Optimization : Apply machine learning to prioritize derivatives based on ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. What methodologies are effective in elucidating interaction mechanisms with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) for target proteins .
  • X-Ray Crystallography : Resolve 3D structures of ligand-protein complexes to identify critical hydrogen bonds or hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic drivers .

Q. How should researchers address solubility challenges in in vitro assays?

  • Strategies :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting assays .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~4–5) by buffering at pH 7–8 to improve solubility .
  • Prodrug Derivatization : Synthesize methyl/ethyl esters (e.g., ethyl 4-piperidinecarboxylate analogs) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.